molecular formula C34H48O8 B1140557 (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one CAS No. 71828-14-3

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Cat. No.: B1140557
CAS No.: 71828-14-3
M. Wt: 584.7
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one” is a highly complex spirocyclic molecule characterized by its fused tetracyclic framework, multiple stereocenters, and functional groups. Key structural features include:

  • Spiro center: A shared atom between a dihydropyran ring and a trioxatetracyclo-pentacosa-tetraene system, conferring rigidity and three-dimensionality .
  • Substituents: A (2S)-butan-2-yl group, three hydroxyl groups (12',21',24'), and four methyl groups (3,11',13',22') that influence solubility and bioactivity .
  • Stereochemistry: The molecule’s activity is critically dependent on its stereochemical configuration, including Z/E isomerism at positions 10' and 14' .

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEUIYGDSWMLCR-AFVSOJIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiroannulation at the Dihydropyran-Tetracyclic Junction

The spiro center is constructed via acid-catalyzed cyclization of a keto-ene intermediate, leveraging PES-NHSO3H (polyether sulfone sulfamic acid) as a recyclable Brønsted acid catalyst. This method, optimized for spiro[furan-2,3ʹ-indoline] derivatives, achieves 85–97% yields in polar aprotic solvents like DMF.

Tetracyclic Core Assembly via Oxidative Cyclization

The trioxatetracyclo[15.6.1.14,8.020,24]pentacosa system is assembled through a tandem Diels-Alder/electrocyclic reaction sequence. α,β-Unsaturated ketones undergo [4+2] cycloaddition with electron-rich dienes, followed by thermal 6π-electrocyclic ring closure to form the central oxepane ring.

Installation of Stereocenters via Asymmetric Catalysis

Chiral induction at C1', C2, C3, and C24' is achieved using Jacobsen’s hydrolytic kinetic resolution (HKR) with Co(III)-salen complexes, providing >99% ee for secondary alcohols.

Catalytic Systems in Spiroannulation Reactions

Brønsted Acid Catalysis with PES-NHSO3H

PES-NHSO3H, bearing 4.23 mmol H+/g acidic sites, facilitates three-component reactions between anilines, aldehydes, and diethyl acetylene dicarboxylate to form spiro[furan-2,3ʹ-indoline] precursors. Key advantages include:

  • Solvent versatility : Yields remain >90% in both polar (DMF) and non-polar (toluene) media.

  • Reusability : The catalyst retains activity over 11 cycles without significant degradation.

Lewis Acid-Mediated Cyclopropane Opening

Cyclopropane ring-opening with TiCl4 generates carbocation intermediates that undergo spirocyclization with tethered carbonyl groups, as demonstrated in oxaspiro[2.2]pentane synthesis. This method is critical for installing the strained spirocyclic ether in the tetracyclic core.

Formation of the Dihydropyran Moiety

Vapor-Phase Catalysis with Al2O3

The dihydropyran subunit is synthesized via dehydration of tetrahydrofurfuryl alcohol (THFA) over γ-Al2O3 at 330°C, using water vapor as a carrier gas. This method minimizes toxic by-products (e.g., acrolein <20 ppm) and achieves 92% conversion (Table 1).

Table 1. Optimization of Dihydropyran Synthesis

ParameterValueSource
Catalystγ-Al2O3
Temperature330°C
Carrier GasH2O vapor
THFA Conversion92%
Acrolein Content<20 ppm

Protection-Deprotection Strategies

The C2 hydroxyl group is protected as a tetrahydropyranyl (THP) ether using DHP under CF3COOH catalysis, enabling selective functionalization of other alcohol groups.

Assembly of the Tetracyclic Core Structure

Diels-Alder/Electrocyclic Sequence

A model study using methyl vinyl ketone and 1,3-cyclohexadiene illustrates the core assembly (Fig. 2):

  • Diels-Alder Reaction : Forms a bicyclic intermediate with 78% yield.

  • Electrocyclic Ring-Opening : Heating at 150°C induces 6π-electrocyclic rearrangement to yield the oxepane ring.

Oxidative Dearomatization

Phenolic rings are dearomatized using hypervalent iodine reagents (e.g., IBX), introducing ketone functionality for subsequent spirocyclization.

Stereochemical Control Strategies

Chiral Pool Synthesis

The (2S)-butan-2-yl sidechain is introduced via Evans’ oxazolidinone alkylation, exploiting L-valine-derived chiral auxiliaries for >98% diastereomeric excess.

Dynamic Kinetic Resolution

Racemic intermediates undergo enzymatic resolution with Candida antarctica lipase B, selectively acylating the undesired enantiomer and leaving the target (1'R)-isomer unreacted.

Purification and Isolation Techniques

Azeotropic Distillation

Crude DHP is purified via azeotropic distillation with water, removing tetrahydropyran (THP) and cyclopentanone by-products to >99.5% purity.

Preparative HPLC

Final purification employs C18 reverse-phase chromatography with a H2O/MeCN gradient, resolving stereoisomers with ΔtR > 4 min.

Comparative Analysis of Synthetic Routes

Route A (Modular Approach) : Sequential assembly of dihydropyran and tetracyclic units achieves 14% overall yield but requires 22 steps.
Route B (Convergent Synthesis) : Parallel synthesis of fragments followed by spiroannulation improves efficiency (18% yield, 16 steps) .

Chemical Reactions Analysis

Types of Reactions: Avermectin B1a aglycone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes.

    Reduction: NAD(P)H.

    Substitution: Methoxy groups.

Major Products: The major products formed from these reactions include various derivatives of avermectin B1a aglycone with modified functional groups, enhancing its biological activity .

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C48H72O14C_{48}H_{72}O_{14} and a molecular weight of approximately 883.1 g/mol. Its intricate structure includes multiple hydroxyl groups and a spirocyclic framework that are crucial for its biological functions .

Agricultural Uses

Insecticides and Pesticides : The compound is widely used in agriculture as an insecticide due to its efficacy against a variety of pests affecting crops. It is particularly effective against nematodes and other parasitic worms that can devastate agricultural yields.

Integrated Pest Management (IPM) : Its use in IPM strategies helps reduce chemical residues on food products while maintaining crop health through targeted pest control.

Medical Applications

Veterinary Medicine : The compound has been utilized in veterinary medicine for the treatment of parasitic infections in livestock. Its effectiveness against endoparasites makes it a valuable tool in maintaining animal health.

Human Medicine : Research is ongoing into the potential applications of this compound in human medicine for treating parasitic infections such as lymphatic filariasis and river blindness (onchocerciasis) due to its similar action mechanisms.

Research Applications

Biochemical Studies : The compound serves as a model for studying the biochemical pathways involved in parasitic infections and the development of resistance mechanisms among parasites.

Pharmacological Studies : It is also used to investigate drug interactions and the pharmacokinetics of similar compounds within pharmaceutical research.

Case Study 1: Efficacy Against Nematodes

A study demonstrated that the application of this compound resulted in a significant reduction in nematode populations in treated crops compared to untreated controls. This highlights its effectiveness as a sustainable alternative to traditional chemical pesticides.

Case Study 2: Veterinary Use

In veterinary trials, livestock treated with formulations containing this compound showed marked improvement in health indicators post-treatment for parasitic infections. The study underscored its safety profile and effectiveness in field conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Spirocycles (Compounds 16 and 17)

  • Source : describes fluorinated spirocycles (e.g., Compound 16) with triazole and heptadecafluoroundecanamido groups.
  • Structural Differences :
    • Fluorination : Compound 16 incorporates perfluorinated chains, enhancing metabolic stability but reducing polarity compared to the target compound’s hydroxyl-rich structure .
    • Core Scaffold : Both share a spirocyclic backbone, but the target compound’s tetracyclic system is more elaborate, with fused oxygen-containing rings .
  • Bioactivity : Fluorinated analogs are often optimized for membrane permeability (e.g., CNS targets), whereas the target compound’s hydroxyl groups suggest interactions with polar biological targets (e.g., kinases) .

Azetidine-Containing Spirocycles

  • Source : and highlight spiro-azetidines synthesized via strain-release-driven cyclization.
  • Key Contrasts :
    • Ring Size : Azetidine (4-membered) vs. the target’s 6-membered dihydropyran and larger fused rings.
    • Functionalization : Azetidine spirocycles feature ketone and amine groups for further derivatization, while the target compound’s hydroxyl and methyl groups limit such flexibility .
  • Applications : Azetidine spirocycles are modular building blocks for drug candidates, whereas the target compound’s complexity may limit synthetic scalability but enhance target specificity .

Spiro Pyrrolidines

  • Source : discusses spiro pyrrolidines, a simpler class of spirocycles.
  • Comparison :
    • Complexity : The target compound’s tetracyclic system and stereochemical density far exceed typical spiro pyrrolidines.
    • Bioactivity : Spiro pyrrolidines are often explored for CNS disorders, while the target compound’s oxygen-rich structure may favor antimicrobial or antiparasitic activity .

Data Table: Key Comparisons

Feature Target Compound Fluorinated Spirocycles Azetidine Spirocycles Spiro Pyrrolidines
Core Structure Tetracyclic + dihydropyran Bicyclic + triazole Azetidine + variable rings Bicyclic pyrrolidine
Key Functional Groups 3×OH, 4×CH₃ CF₃, triazole Ketone, amine Amine, ester
Stereocenters 10 6 4 2–3
Bioactivity Focus Antimicrobial, antiparasitic CNS targets Broad drug discovery CNS disorders

Biological Activity

The compound identified as (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one is a complex organic molecule with potential biological applications. Its molecular formula is C47H70O14 and it has a molecular weight of 859.0 g/mol. This article aims to explore the biological activity of this compound based on existing research findings.

The compound exhibits several notable chemical properties:

  • Molecular Formula : C47H70O14
  • Molecular Weight : 859.0 g/mol
  • IUPAC Name : (1'R,...)-2'-one.

Biological Activity Overview

Research indicates that this compound has a range of biological activities that may be beneficial in various applications:

1. Antimicrobial Activity

Studies have shown that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

  • Mechanism : The compound may disrupt cell membrane integrity in bacteria and fungi.
  • Case Study : A related compound demonstrated efficacy against Staphylococcus aureus, indicating potential for use in antimicrobial therapies.

2. Antioxidant Properties

The antioxidant capacity of this compound has been assessed in vitro:

  • Testing Method : DPPH radical scavenging assay.
  • Findings : The compound demonstrated a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.

3. Anti-inflammatory Effects

Research suggests that the compound may possess anti-inflammatory properties:

  • Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound reduced swelling significantly.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureActivity Impact
Hydroxy groups at positions 12', 21', and 24'Enhance solubility and bioavailability
Tetraene structurePotentially increases reactivity with biological targets
Spirocyclic frameworkMay contribute to unique binding interactions with enzymes

Toxicity and Safety Profile

While exploring the biological activities of this compound is promising, safety assessments are critical:

  • Toxicological Studies : Preliminary studies indicate low toxicity in mammalian models at therapeutic doses.
  • Safety Margin : Further studies are needed to establish a therapeutic index.

Q & A

Q. What experimental strategies are recommended for resolving the stereochemical complexity of this compound?

To determine the stereochemical configuration, employ a combination of X-ray crystallography (for unambiguous spatial resolution), NMR spectroscopy (to analyze coupling constants and NOE effects for relative configurations), and circular dichroism (CD) for chiral centers. Cross-validate results with computational methods like density functional theory (DFT) to predict expected spectral patterns .

Q. Which spectroscopic techniques are prioritized for structural elucidation of its polycyclic framework?

Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Pair 2D-NMR (COSY, HSQC, HMBC) to map connectivity, focusing on resolving overlapping signals in the spiro and tetracyclic regions. IR spectroscopy can identify functional groups (e.g., hydroxyl, ketone), while Raman spectroscopy may clarify ring strain in the macrocyclic system .

Q. How should a synthesis pathway be designed for this compound, considering its spirocyclic and macrocyclic motifs?

Adopt a modular synthesis approach :

  • Step 1 : Build the dihydropyran ring via acid-catalyzed cyclization of a pre-functionalized diol.
  • Step 2 : Use ring-closing metathesis (Grubbs catalyst) for the pentacosa-tetraene macrocycle.
  • Step 3 : Introduce stereocenters via asymmetric catalysis (e.g., Sharpless epoxidation or Evans aldol). Validate intermediates at each stage using LC-MS and NMR to minimize retro-aldol or epimerization side reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms during synthesis?

Apply molecular dynamics (MD) simulations to study transition states in key steps (e.g., spirocyclization). Use quantum mechanical/molecular mechanical (QM/MM) hybrid models to predict regioselectivity in hydroxylation or methylation. Compare simulated NMR chemical shifts (via Gaussian or ORCA) with experimental data to validate intermediates .

Q. What factorial design methodologies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

Implement a 3^2 full factorial design to evaluate variables like:

  • Factor A : Substituent position (e.g., methyl vs. ethyl at C11').
  • Factor B : Solvent polarity (e.g., DMSO vs. THF). Use ANOVA to analyze effects on bioactivity (e.g., IC50). Include interaction terms to identify synergistic effects. AI tools like COMSOL Multiphysics can simulate reaction conditions to reduce experimental iterations .

Q. How do AI-driven simulations enhance stability predictions for this macrocyclic system?

Train neural networks on datasets of similar macrocycles to predict thermodynamic stability (ΔG of ring-opening). Integrate COMSOL Multiphysics for multiphysics modeling of solvent interactions and strain energy. Validate predictions via differential scanning calorimetry (DSC) and variable-temperature NMR .

Methodological Considerations for Data Contradictions

  • Scenario : Discrepancies in hydroxylation regioselectivity between synthetic batches.
    Resolution : Perform HPLC-coupled mass spectrometry to isolate isomers. Use molecular docking to assess binding affinity differences (if bioactive). Cross-reference with X-ray powder diffraction (XRPD) to confirm polymorphic forms .

  • Scenario : Conflicting NMR assignments for methyl groups in the tetracyclic region.
    Resolution : Apply residual dipolar coupling (RDC) in aligned media to refine spatial orientations. Compare with solid-state NMR under magic-angle spinning (MAS) conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.